molecular formula C9H7F2N B1603993 2-(Difluoromethyl)-1H-indole CAS No. 916914-03-9

2-(Difluoromethyl)-1H-indole

Cat. No. B1603993
M. Wt: 167.15 g/mol
InChI Key: PHVLPXJEJXMWRT-UHFFFAOYSA-N
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Description

Difluoromethyl groups are commonly used in drug discovery as they can modulate the properties of bioactive molecules . The presence of a difluoromethyl group can enhance the stability, lipophilicity, and binding affinity of a compound .


Synthesis Analysis

Difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct these bonds .


Molecular Structure Analysis

The molecular structure of a compound with a difluoromethyl group would include the presence of this group attached to the molecule. The exact structure would depend on the specific compound .


Chemical Reactions Analysis

Difluoromethylation reactions often involve the transfer of a CF2H group to a C (sp2) site . This can be achieved through various methods, including Minisci-type radical chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a difluoromethyl group would depend on the specific compound. In general, the presence of a difluoromethyl group can affect properties such as hardness, topography, and hydrophilicity .

Scientific Research Applications

Synthesis and Functionalization

2-(Difluoromethyl)-1H-indole, a type of indole derivative, plays a crucial role in the synthesis and functionalization of organic compounds. Cacchi and Fabrizi (2005) highlighted the importance of substituted indole nuclei in a wide range of biologically active compounds, emphasizing the key role of palladium-catalyzed reactions in modifying organic chemistry practices, including the synthesis of fine chemicals and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

Anion Sensing Ability

Bayindir and Saracoglu (2016) explored the synthesis of 2-alkylated indoles derivatives, demonstrating their use in anion sensing. The study revealed that certain indole derivatives exhibit selective recognition towards specific anions, which can be detected through color changes, showcasing their potential application in technology (Bayindir & Saracoglu, 2016).

C-2 Difluoromethylation in Drug Development

Zhang et al. (2020) developed a novel approach for the C-2 difluoromethylation of indole derivatives, using sodium difluoromethylsulfinate as a source of difluoromethyl groups. This method demonstrates excellent functional group compatibility and broad substrate scope, making it significant for drug development involving indole rings (Zhang et al., 2020).

Solubility in Organic Synthesis

Liu et al. (2020) investigated the solubility of 2-phenyl-1H-indole, an important chemical intermediate, in various organic solvents. The study provided insights into the thermodynamics of mixing processes, contributing to the understanding of solubility behavior in organic synthesis (Liu et al., 2020).

Interaction with SARS-CoV-2

Gobinath et al. (2021) examined the interaction of indole derivatives with SARS-CoV-2, highlighting their potential role in anti-SARS CoV-2 therapy. The study synthesized novel indole derivatives and evaluated their cytotoxic activity, providing a foundation for future research in designing treatments for viral infections (Gobinath et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound with a difluoromethyl group would depend on the specific compound. For example, some compounds with a difluoromethyl group can cause severe skin burns and eye damage .

Future Directions

Future research directions in the field of difluoromethylation could focus on developing more efficient and diverse methods for incorporating the difluoromethyl group into various frameworks . This could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

properties

IUPAC Name

2-(difluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVLPXJEJXMWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628023
Record name 2-(Difluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-1H-indole

CAS RN

916914-03-9
Record name 2-(Difluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Rubinski, SE Lopez, WR Dolbier Jr - Journal of fluorine chemistry, 2019 - Elsevier
A visible-light mediated approach to radical difluoromethylation of 3- and 3,5-substituted indoles was investigated using a readily synthesized difluoromethyl source, CF 2 HPPh 3 Br. …
Number of citations: 16 www.sciencedirect.com
H Song, J Li, Y Zhang, K Chen, L Liu… - The Journal of …, 2023 - ACS Publications
Difluoromethylated heterocyclic compounds have found broad applications in numerous bioactive molecules. Herein, we report photoredox catalysis-induced direct C–H …
Number of citations: 1 pubs.acs.org
IPS TURNBULL, R Cadilla, A Larkin, H Zhou…
Number of citations: 0

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